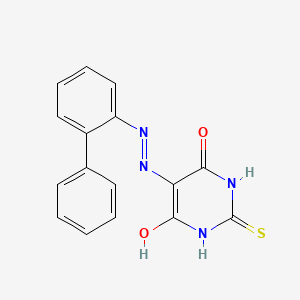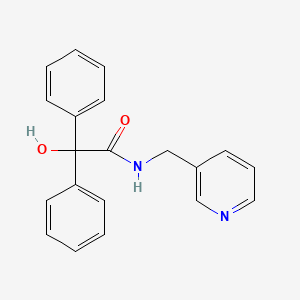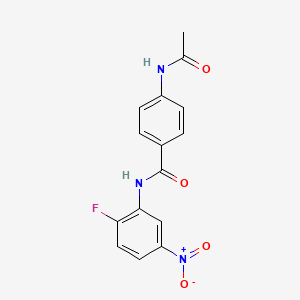![molecular formula C13H15N3O2S B5731240 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBT belongs to the class of thiadiazole compounds, which have been shown to possess various pharmacological properties.
作用機序
The exact mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC), which are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide reduces inflammation, inhibits tumor growth, and improves glucose metabolism in animal models.
実験室実験の利点と制限
One of the main advantages of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its low toxicity and high selectivity. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have low toxicity in animal models, and its selectivity for specific signaling pathways makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is the development of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the study of the potential synergistic effects of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide with other drugs or compounds, which could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in humans is an important area of future research, which could lead to the development of new drugs for the treatment of various diseases.
合成法
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 2-phenylacetonitrile with thiosemicarbazide to form 2-(phenylhydrazono)thiazolidin-4-one. The resulting compound is then reacted with paraformaldehyde to form 2-(phenoxymethyl)thiazolidin-4-one, which is further reacted with 2-bromobutanoyl chloride to form N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide.
科学的研究の応用
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in the production of polymers and other materials due to its unique chemical properties.
特性
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11(17)14-13-16-15-12(19-13)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOXFLQINJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)


![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)